molecular formula C23H25N3O3S B2543586 N-(4-isopropylphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105236-92-7

N-(4-isopropylphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2543586
CAS RN: 1105236-92-7
M. Wt: 423.53
InChI Key: AITWZPZJMJILEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds similar to the specified chemical structure have been synthesized and evaluated for their antimicrobial activities. Notably, derivatives based on rhodanine-3-acetic acid and thioxothiazolidin have shown significant antimicrobial effects against a variety of bacteria, mycobacteria, and fungi, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory and Analgesic Applications

Novel compounds derived from visnaginone and khellinone have been developed to target anti-inflammatory and analgesic pathways. These compounds have shown promising results as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities, comparable to those of sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Applications in Polymer and Material Science

Research into thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of hybrid networks in polymer matrices highlights the potential of such chemical structures in material science. These compounds improve the thermal stability of poly(methyl methacrylate) matrices, indicating their utility in enhancing the properties of polymer-based materials (Batibay, Gunkara, Ocal, & Arsu, 2020).

Chemical Synthesis Applications

The acetamide moiety, a common feature in many natural and pharmaceutical products, has been the focus of synthetic studies aimed at developing new reagents for producing N-alkylacetamides. Research in this area demonstrates the versatility of compounds with acetamide functionalities in synthetic chemistry, offering pathways to a wide range of natural and pharmaceutical products (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15(2)17-7-9-18(10-8-17)24-21(27)12-19-13-22(28)26-23(25-19)30-14-16-5-4-6-20(11-16)29-3/h4-11,13,15H,12,14H2,1-3H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITWZPZJMJILEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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